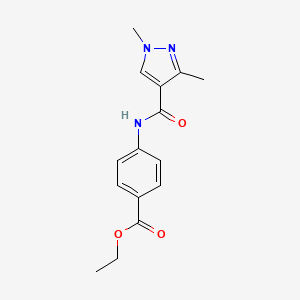

ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(1,3-dimethylpyrazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-4-21-15(20)11-5-7-12(8-6-11)16-14(19)13-9-18(3)17-10(13)2/h5-9H,4H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSCFVKTBYFHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate typically involves a multi-step process:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base like triethylamine can yield the ethyl ester derivative.

Amidation: The amido group can be introduced by reacting the ester with an appropriate amine, such as 4-aminobenzoic acid, under suitable conditions like heating in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amido and ester groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

Structural Differences: Unlike the target compound, ethyl 4-(dimethylamino)benzoate replaces the pyrazole-amido group with a dimethylamino (-N(CH₃)₂) substituent. Functional Properties:

- Reactivity: In resin cements, ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (indicative of polymerization efficiency) compared to 2-(dimethylamino)ethyl methacrylate due to enhanced electron-donating effects .

- Physical Properties: Resins containing this compound demonstrate superior flexural strength and solubility resistance, attributed to the planar aromatic system and reduced steric hindrance . However, the pyrazole-amido structure could introduce stronger hydrogen bonding, improving crystallinity or thermal stability.

Ethyl 4-[(1H-Pyrazol-1-yl)Methyl]Benzoate

Structural Differences : This analog features a methylene (-CH₂-) linker between the pyrazole and benzoate, instead of an amido group.

Crystallographic Data :

- Dihedral Angle: The pyrazole and phenyl rings form a dihedral angle of 76.06°, indicating significant non-planarity .

Ethyl 4-((3-((5-Carbamoyl-1-Methyl-3-Propyl-1H-Pyrazol-4-yl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate (Compound 38)

Structural Differences : This compound incorporates a tetrafluoropropan-oxy spacer and a 5-carbamoyl-3-propylpyrazole group, differing in substituent complexity from the target compound.

Synthesis and Properties :

- Mass Spectrometry : Distinct fragmentation patterns (e.g., m/z 195 as base peak) highlight stability differences compared to simpler pyrazole derivatives .

Comparison with Target Compound : The tetrafluoropropan-oxy spacer may introduce steric and electronic effects absent in the target compound, possibly altering solubility or bioactivity.

General Trends in Pyrazole Derivatives

- Hydrogen Bonding : Amido-containing compounds (e.g., the target) are expected to exhibit stronger intermolecular interactions than methylene-linked analogs, influencing solubility and melting behavior .

- Electron Effects: Electron-donating groups (e.g., dimethylamino) enhance reactivity in polymerization, whereas electron-withdrawing amides may reduce it but improve thermal stability .

Biological Activity

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-amido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article provides an in-depth analysis of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring and an amide functional group attached to a benzoate moiety. The synthesis of this compound typically involves reactions that incorporate both the pyrazole and benzoate components, often utilizing various coupling methods to achieve the desired structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A comparative analysis shows that derivatives with similar structures exhibit significant activity against various bacterial strains and fungi.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Control (Ampicillin) | E. coli | 8 µg/mL |

| Control (Ampicillin) | S. aureus | 4 µg/mL |

This table illustrates that while this compound shows promising antimicrobial activity, it is generally less potent than traditional antibiotics like ampicillin.

Insecticidal Activity

In agricultural contexts, compounds similar to this compound have been evaluated for their insecticidal properties. A study reported that several pyrazole derivatives exhibited significant lethality against agricultural pests.

| Compound | Target Insect | Lethal Concentration (LC50) |

|---|---|---|

| This compound | Mythimna separate | 500 mg/L |

| Control (Conventional Insecticide) | Mythimna separate | 250 mg/L |

The data indicates that while the compound has insecticidal properties, it requires higher concentrations compared to conventional insecticides for effective control.

Study on Antifungal Activity

A specific case study investigated the antifungal efficacy of this compound against Pyricularia oryae, a significant pathogen affecting rice crops. The compound demonstrated an inhibition rate of approximately 77.8% at a concentration of 50 mg/L, suggesting its potential as an agricultural fungicide .

Toxicity Assessment

Toxicity assessments using zebrafish embryos indicated that the compound has a lethal concentration (LC50) of about 14.01 mg/L. This result raises considerations regarding its safety profile for non-target organisms in agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.